JNK1 Inhibition vs. SP600125
3,6-DHF demonstrates JNK1 inhibitory activity comparable to the established small-molecule inhibitor SP600125. In a direct head-to-head in vitro kinase assay, 3,6-DHF achieved an IC50 of 113 nM, which is statistically equivalent to the 118 nM IC50 observed for SP600125 [1]. Binding studies confirmed a strong affinity of 3,6-DHF for JNK1 (Ka = 1.996 × 10^5 M^-1) [2].
SP600125 IC50: 118 nM
| Evidence Dimension | JNK1 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 113 nM |
| Comparator Or Baseline | SP600125: 118 nM |
| Quantified Difference | 3,6-DHF IC50 is 4.2% lower than SP600125 (not statistically significant) |
| Conditions | In vitro JNK1 kinase assay |
Why This Matters
This data positions 3,6-DHF as a natural-product-derived JNK inhibitor with potency on par with a widely used synthetic reference compound, offering a potential scaffold for kinase-targeted drug development.
- [1] Lee E, Jeong KW, Jnawali H, Shin A, Heo YS, Kim Y. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition. Molecules. 2014;19(9):13200-13211. View Source
- [2] Lee E, Jeong KW, Jnawali H, Shin A, Heo YS, Kim Y. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition. Molecules. 2014;19(9):13200-13211. View Source
